N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-3-carboxamide
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Overview
Description
Scientific Research Applications
Molecular Interactions and Structure-Activity Relationships
Research has explored the molecular interactions of related compounds with cannabinoid receptors, providing insights into their binding mechanisms and structure-activity relationships. For instance, studies have focused on the conformational analysis and pharmacophore models to understand the steric and electrostatic requirements for receptor binding and antagonistic activity (Shim et al., 2002). These findings contribute to the design of compounds with specific pharmacological properties.
Synthesis and Characterization
The synthesis and characterization of related compounds have been detailed, showcasing methods to generate novel structures with potential therapeutic applications. For example, Talupur et al. (2021) described the synthesis of tetrazol-thiophene-2-carboxamides with antimicrobial evaluation and molecular docking studies (Talupur et al., 2021). These synthetic approaches enable the development of compounds with desired biological activities.
Antimicrobial and Anti-inflammatory Applications
Several studies have synthesized novel compounds with antimicrobial and anti-inflammatory properties. For instance, novel benzodifuranyl derivatives have been synthesized from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). These studies contribute to the search for new therapeutic agents with improved safety and efficacy profiles.
Green Synthetic Methodologies
Research on green synthetic methodologies has led to the development of thiophenyl pyrazoles and isoxazoles, demonstrating the application of 1,3-dipolar cycloaddition methodology for their preparation with potential antibacterial and antifungal activities (Sowmya et al., 2018).
Virtual Screening and Pharmacokinetic Characterization
Virtual screening and pharmacokinetic characterization of compounds targeting specific receptors have been conducted to identify potential therapeutic agents. For example, compounds targeting the urokinase receptor have been synthesized and evaluated for their effect on breast tumor metastasis, highlighting the role of virtual screening in drug discovery (Wang et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels affects numerous physiological processes. GIRK channels are involved in various indications such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK channels by this compound leads to changes in the cell’s excitability . This can have various effects depending on the specific physiological process in which the GIRK channels are involved .
properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c17-14(11-3-7-20-9-11)15-12-1-5-16(6-2-12)13-4-8-21(18,19)10-13/h3,7,9,12-13H,1-2,4-6,8,10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEPWVDLJBNLDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CSC=C2)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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